molecular formula C13H7Cl3FN3O2 B11476244 (1E)-1-(2-fluoro-5-nitrobenzylidene)-2-(2,4,6-trichlorophenyl)hydrazine

(1E)-1-(2-fluoro-5-nitrobenzylidene)-2-(2,4,6-trichlorophenyl)hydrazine

Cat. No.: B11476244
M. Wt: 362.6 g/mol
InChI Key: XVGBOJDTRWKUCG-NGYBGAFCSA-N
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Description

(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine is a complex organic compound characterized by the presence of both fluorine and nitro functional groups on a phenyl ring, as well as trichlorophenyl and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine typically involves the condensation of 2-fluoro-5-nitrobenzaldehyde with 2,4,6-trichlorophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups in place of the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and fluorine groups may play a role in its biological activity by affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structures but differ in the number and position of chlorine atoms.

    Trichlorophenylhydrazines: Compounds with similar hydrazine and trichlorophenyl moieties but lacking the fluorine and nitro groups.

Uniqueness

(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups on the phenyl ring, along with the trichlorophenyl and hydrazine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H7Cl3FN3O2

Molecular Weight

362.6 g/mol

IUPAC Name

2,4,6-trichloro-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H7Cl3FN3O2/c14-8-4-10(15)13(11(16)5-8)19-18-6-7-3-9(20(21)22)1-2-12(7)17/h1-6,19H/b18-6+

InChI Key

XVGBOJDTRWKUCG-NGYBGAFCSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C=C2Cl)Cl)Cl)F

Origin of Product

United States

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